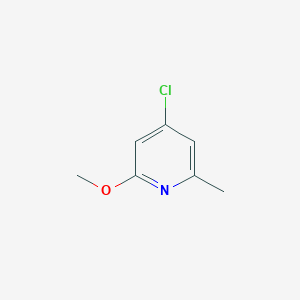

4-Chloro-2-methoxy-6-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQGFVVLZKWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methoxy 6 Methylpyridine

Retrosynthetic Analysis of 4-Chloro-2-methoxy-6-methylpyridine

A retrosynthetic analysis of this compound suggests several possible disconnection approaches. The primary disconnections involve the sequential removal of the chloro, methoxy (B1213986), and methyl groups from the pyridine (B92270) core.

Primary Disconnections:

C-Cl Bond Disconnection: The chloro group at the 4-position can be retrosynthetically disconnected to a 2-methoxy-6-methylpyridin-4-ol (B3426596) or a related precursor, which can be chlorinated. This is a common strategy as the hydroxyl group can be converted to a chloro group using various chlorinating agents.

C-O (Methoxy) Bond Disconnection: The methoxy group at the 2-position can be disconnected to a 4-chloro-6-methylpyridin-2-ol (B8052965) (a pyridone). The pyridone tautomer is often more stable and can be O-methylated.

C-C (Methyl) Bond Disconnection: The methyl group at the 6-position can be traced back to a precursor that allows for its introduction, for instance, through a condensation reaction to form the pyridine ring.

A plausible retrosynthetic pathway could start from a simple, commercially available pyridine derivative or be built from acyclic precursors. One logical approach involves the construction of a 2,6-disubstituted pyridine ring followed by functionalization at the 4-position. For instance, starting from a 2-methoxy-6-methylpyridine (B1310761) intermediate, a late-stage chlorination at the 4-position would be a key step. Alternatively, a pre-functionalized precursor bearing the chloro group could be used to construct the pyridine ring.

Established Synthetic Routes and Reaction Pathways

The synthesis of this compound can be achieved through various established routes that focus on the functionalization of the pyridine ring. These methods can be categorized based on the order of introduction of the substituents.

Pyridine Ring Functionalization and Derivatization Approaches

The construction of the polysubstituted pyridine ring is often the initial focus. Several methods are available for synthesizing 2,4,6-trisubstituted pyridines. rsc.orgacs.orgrsc.orgacs.orgorgchemres.org One common approach is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. pharmaguideline.com Another strategy involves the [3+3] annulation of enamines with other synthons. mdpi.com

For the specific target molecule, a practical approach would be to start with a pre-existing pyridine ring and introduce the substituents in a stepwise manner.

Targeted Introduction of the Chloro Substituent

Introducing a chloro group at the 4-position of a pyridine ring can be achieved through several methods. If the starting material is a pyridine-N-oxide, chlorination can be directed to the 4-position. pharmaguideline.com Another common method is the conversion of a 4-pyridone or 4-hydroxypyridine (B47283) to the corresponding 4-chloropyridine (B1293800) using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). prepchem.comgoogle.com

For example, the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) has been reported starting from 3-methoxy-2-methyl-4(1H)-pyridone, which was refluxed with phosphorus oxychloride to yield the desired chlorinated product. prepchem.com A similar strategy could be envisioned for the synthesis of this compound starting from 2-methoxy-6-methylpyridin-4-ol.

Table 1: Representative Chlorination Reactions of Pyridine Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3-Methoxy-2-methyl-4(1H)-pyridone | POCl₃ | Reflux, 10 hours | 4-chloro-3-methoxy-2-methylpyridine | 85.7% | prepchem.com |

| Pyridine | SOCl₂ | 35 °C, 5 hours | 4-chloropyridine | 70.6% | google.com |

| Pyridine-2-carboxylic acid | Thionyl chloride | - | 4-chloropyridine-2-carbonyl chloride hydrochloride | - | google.com |

Selective Methoxy Group Installation

The introduction of a methoxy group at the 2-position of the pyridine ring is typically achieved by the nucleophilic substitution of a leaving group, such as a chloro or bromo atom, with sodium methoxide (B1231860). researchgate.netnih.gov The starting material for this step would be a 2-chloro or 2-bromopyridine (B144113) derivative.

For instance, 2-methoxypyridine (B126380) can be prepared by reacting 2-chloropyridine (B119429) with sodium methoxide in methanol (B129727). researchgate.net This approach is widely used for the synthesis of 2-alkoxypyridines. The reactivity of halogens at the 2- and 4-positions of the pyridine ring towards nucleophilic substitution is significantly higher than at the 3-position. uomosul.edu.iqmatanginicollege.ac.in

Table 2: Representative Methoxylation Reactions of Halopyridines

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Chloropyridine | NaOMe | MeOH | Reflux, 4 hours | 2-Methoxypyridine | - | researchgate.net |

| 2,6-Dibromo-3-aminopyridine | NaOMe | DMF | 0 °C to 50 °C, 1 hour | 6-Bromo-2-methoxy-3-aminopyridine | 27% | nih.gov |

| 2-Amino-6-chloro-3-nitropyridine | NaOMe | Methanol | - | 2-Amino-6-methoxy-3-nitropyridine | - | google.com |

Methyl Group Incorporation Strategies

The methyl group at the 6-position can be incorporated in several ways. One approach is to start with a commercially available picoline derivative, such as 2-chloro-6-methylpyridine (B94459) or 2-amino-6-methylpyridine, and then perform the necessary functional group interconversions. nih.gov

Alternatively, the methyl group can be introduced during the construction of the pyridine ring. For example, in a Hantzsch-type synthesis, one of the carbonyl components would contain the methyl group that ultimately resides at the 6-position of the pyridine ring. Another method involves the functionalization of a pre-existing pyridine ring. For example, the reaction of a pyridine-N-oxide with a Grignard reagent can introduce an alkyl group at the 2-position. organic-chemistry.org

Functionalization of the methyl group of a picoline derivative is also a viable strategy to build more complex molecules. tandfonline.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For chlorination reactions using POCl₃, the temperature and reaction time are critical. Prolonged heating at high temperatures can lead to side reactions and decomposition. The use of a co-solvent like toluene (B28343) can aid in the removal of excess POCl₃ after the reaction. prepchem.com

In methoxylation reactions, the choice of solvent and the nature of the base are important. While methanol is a common solvent when using sodium methoxide, other polar aprotic solvents like DMF can also be employed. nih.gov The temperature needs to be carefully controlled to avoid side reactions.

For the construction of the pyridine ring, multicomponent reactions can be optimized by adjusting the catalyst, solvent, and temperature. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases. nih.gov The use of solid-phase synthesis can be advantageous for creating libraries of related compounds. acs.org

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of this compound typically involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride (POCl₃). prepchem.com While effective, this method presents several challenges from a green chemistry perspective, primarily related to waste generation and the use of hazardous reagents.

The use of excess POCl₃ as both a reagent and a solvent is common in such transformations, leading to significant environmental concerns. mdpi.com The quenching of excess POCl₃ is highly exothermic and produces large volumes of phosphorus-containing acidic wastewater, which can contribute to the eutrophication of aquatic ecosystems. sci-hub.se

To quantify the "greenness" of a chemical process, several metrics have been developed. A comparative analysis of the traditional versus the modified synthesis highlights the improvements, although a fully green process has yet to be achieved.

| Green Chemistry Metric | Traditional Synthesis (Excess POCl₃) | Modified Synthesis (POCl₃/DMF) | Ideal Value | Commentary |

| Atom Economy | Low | Low | 100% | Both methods suffer from poor atom economy due to the use of a heavy chlorinating agent where only the chlorine atom is incorporated into the final product. |

| E-Factor (Environmental Factor) | High | Moderately High | ~0 | The modified synthesis reduces the amount of waste generated, leading to a lower E-factor compared to the traditional method. |

| Process Mass Intensity (PMI) | Very High | High | ~1 | The use of excess reagents and solvents in both processes results in a high PMI, indicating that a large amount of mass is used to produce a small amount of product. |

| Reagent/Solvent Choice | Hazardous (POCl₃) | Hazardous (POCl₃, DMF) | Benign | Both syntheses utilize hazardous chemicals. While the modified process manages the POCl₃ waste more effectively, it introduces another solvent, DMF. |

Further advancements in greening the synthesis of this compound could involve exploring alternative chlorinating agents to phosphorus oxychloride. Reagents like thionyl chloride (SOCl₂) or solid phosgene (B1210022) equivalents such as bis(trichloromethyl) carbonate (BTC) are potential substitutes that can mitigate the issue of phosphorus-containing waste. sci-hub.se

Emerging Synthetic Technologies and Their Applicability

The quest for more efficient, safer, and sustainable chemical manufacturing has spurred the development of new synthetic technologies. For the synthesis of this compound, several emerging technologies hold significant promise.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.gov The chlorination of hydroxypyridines is a reaction type that can benefit from microwave heating. The application of microwave irradiation to the reaction of a hydroxypyridine with a chlorinating agent could potentially reduce the required amount of excess reagent and significantly shorten the lengthy reflux times (e.g., 10 hours) reported in conventional methods. prepchem.com While a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the successful application of this technology to other substituted pyridines and related heterocycles suggests its high applicability. nih.gov

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. youtube.com The synthesis of halogenated pyridines is well-suited for flow chemistry. A flow process for the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone could involve pumping a solution of the substrate and a chlorinating agent through a heated reactor coil. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to improved yields and selectivity. Furthermore, the on-demand generation and immediate consumption of hazardous intermediates can be managed more safely in a flow system. youtube.com The successful implementation of flow chemistry for the synthesis of other substituted pyridines supports its potential for the manufacturing of this compound. mdpi.com

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly synthetic routes. numberanalytics.com While the direct enzymatic synthesis of this compound is not yet established, the field of biocatalytic halogenation is advancing. Flavin-dependent halogenases are enzymes capable of performing regioselective halogenation of aromatic compounds under mild, aqueous conditions. chemrxiv.orgmdpi.com The development of a biocatalyst that could selectively chlorinate a suitable pyridine precursor would represent a significant leap forward in the green synthesis of this compound. This approach would operate at ambient temperature and pressure, use water as a solvent, and avoid the use of hazardous reagents and the generation of toxic waste.

| Technology | Potential Advantages for Synthesis of this compound | Current Status of Applicability |

| Microwave-Assisted Synthesis | - Reduced reaction times- Improved reaction yields- Lower energy consumption compared to conventional heating | Highly applicable based on successful synthesis of similar compounds. nih.gov |

| Flow Chemistry | - Enhanced safety and control- Improved scalability- Potential for higher yields and purity | Highly applicable, with demonstrated success for related heterocyclic syntheses. youtube.commdpi.com |

| Biocatalysis | - High selectivity (regio- and chemo-)- Mild reaction conditions (ambient temperature/pressure)- Environmentally benign (water as solvent, biodegradable catalyst) | Exploratory, represents a future research direction for sustainable synthesis. chemrxiv.orgmdpi.com |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Methoxy 6 Methylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The viability of these reactions hinges on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing substituents that can delocalize the negative charge.

The chlorine atom at the C4 position of 4-Chloro-2-methoxy-6-methylpyridine is the most probable site for nucleophilic attack. Although the electron-donating methoxy (B1213986) (at C2) and methyl (at C6) groups somewhat deactivate the ring towards SNAr compared to pyridines with electron-withdrawing groups, the inherent electron deficiency of the pyridine nucleus still permits the displacement of the chloride ion by strong nucleophiles.

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiols. These reactions typically require elevated temperatures to proceed at a reasonable rate. For instance, reaction with various amines can lead to the formation of 4-amino-2-methoxy-6-methylpyridine derivatives, which are valuable scaffolds in medicinal chemistry. Similarly, treatment with sodium methoxide (B1231860) can yield the corresponding 2,4-dimethoxy-6-methylpyridine, while reaction with thiols or thiolates results in the formation of 4-thioether derivatives. researchgate.netresearchgate.netlongdom.org

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Amine | Piperidine | 2-Methoxy-6-methyl-4-(piperidin-1-yl)pyridine | Heat, optional base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |

| Alkoxide | Sodium Methoxide (NaOMe) | 2,4-Dimethoxy-6-methylpyridine | Heat in Methanol (B129727) |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Methoxy-6-methyl-4-(phenylthio)pyridine | Heat, polar aprotic solvent (e.g., DMF) |

The methoxy group at the C2 position is significantly less reactive as a leaving group in nucleophilic aromatic substitution reactions compared to the chlorine atom. Alkoxides are poor leaving groups, and their displacement requires harsh reaction conditions. Direct SNAr displacement of the methoxy group by common nucleophiles is generally not observed under conditions where the chlorine at C4 is readily substituted.

However, the ether linkage can be cleaved under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction), leading to the formation of 4-chloro-6-methylpyridin-2-ol (B8052965). researchgate.net

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Ether Cleavage | Hydrobromic Acid (HBr) | 4-Chloro-6-methylpyridin-2-ol | Reflux in concentrated HBr |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS). The ring nitrogen is electron-withdrawing by induction, deactivating the ring towards attack by electrophiles. Furthermore, the nitrogen's lone pair readily complexes with Lewis acids, which are often required as catalysts for EAS reactions, leading to the formation of a positively charged pyridinium species that is even more strongly deactivated.

In this compound, the substituents have competing effects. The methoxy and methyl groups are activating, ortho-, para-directing groups, while the chlorine atom is a deactivating, ortho-, para-directing group. The powerful deactivating effect of the pyridine nitrogen, however, generally overrides the activating influence of the methoxy and methyl groups. Therefore, forcing conditions (high temperatures, strong acids) would be required for any electrophilic substitution to occur, and such reactions are often low-yielding. If a reaction were to occur, the substitution would be predicted to take place at the C3 or C5 position, directed by the existing substituents.

Reactions Involving the Methyl Side Chain

The methyl group at the C6 position exhibits reactivity typical of a benzylic-type carbon, being adjacent to an aromatic ring.

The methyl group can undergo free-radical halogenation. This type of reaction does not involve the aromatic pi system directly but rather the hydrogen atoms of the side chain. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN and light (hν), can be used to introduce a halogen atom. youtube.com This reaction proceeds via a radical chain mechanism to form 4-chloro-2-methoxy-6-(chloromethyl)pyridine. The existence of the related compound 4-(chloromethyl)-2-methoxy-6-methylpyridine further supports this transformation pathway. bldpharm.com

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Free-Radical Chlorination | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | 4-Chloro-2-methoxy-6-(chloromethyl)pyridine | Reflux in CCl₄, light initiation |

The methyl group can be oxidized to an alcohol, aldehyde, or carboxylic acid using various oxidizing agents. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions can typically oxidize the methyl group directly to a carboxylic acid. rsc.org This would yield 4-chloro-2-methoxypyridine-6-carboxylic acid. Milder, more controlled oxidation to the aldehyde or alcohol level is more challenging and may require specific reagents. For example, oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield 2,6-diformylpyridine. wikipedia.org

Reduction of the methyl group itself is not a feasible transformation, as it is already in its lowest oxidation state.

| Reaction Type | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Chloro-2-methoxypyridine-6-carboxylic acid | Heat, aqueous base |

Metal-Catalyzed Coupling Reactions of this compound

The presence of a halogen atom at the C4-position, along with the activating methoxy and methyl groups on the pyridine ring, makes this compound a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The chlorine atom at the 4-position is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle of these coupling processes.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives, it is a widely employed method in organic synthesis. For this compound, a Suzuki-Miyaura coupling would involve the reaction with an aryl or vinyl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While specific studies on this compound are not extensively documented, the reactivity of similar 2-chloropyridines in Suzuki-Miyaura couplings is well-established, suggesting a similar reaction profile. For instance, the coupling of 2-chloro-6-methoxypyridine with various boronic acids has been successfully demonstrated, highlighting the feasibility of such transformations.

A representative Suzuki-Miyaura coupling reaction involving a substituted chloropyridine is presented in the table below, illustrating typical reaction conditions and outcomes.

| Chloropyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | 2,4-Difluorophenylboronic acid | XPhos Pd G1 | Not specified | Not specified | Not specified, but noted as less effective than BrettPhos Pd G1 |

| 2-Chloro-6-methoxypyridine | 2,4-Difluorophenylboronic acid | BrettPhos Pd G1 | Not specified | Not specified | Higher product formation compared to XPhos Pd G1 |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes. In the context of this compound, a Sonogashira coupling would enable the introduction of an alkynyl group at the C4-position.

The catalytic cycle of the Sonogashira reaction typically involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl halide. Subsequent reductive elimination affords the coupled product. The reaction is generally carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org The reactivity of chloropyridines in Sonogashira couplings is generally lower than that of the corresponding bromo- or iodopyridines, often requiring more forcing conditions or more active catalyst systems. However, with the appropriate choice of catalyst and ligands, successful couplings of chloropyridines have been reported.

Below is a table summarizing representative conditions for Sonogashira couplings of related chloropyridine derivatives.

| Chloropyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridines (as a model for halopyridines) | Various terminal alkynes | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | Up to 96% |

| Substituted 4-chloroquinazolines (as a related N-heterocycle) | Terminal alkynes | Pd(PPh3)4 / CuI | Cs2CO3 | DMF | High yields |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. For this compound, a Heck reaction would allow for the introduction of a vinyl group at the C4-position.

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. researchgate.netyoutube.com The reactivity of chloroarenes in the Heck reaction is generally lower than that of bromo- or iodoarenes, often necessitating higher temperatures and more specialized catalyst systems.

The following table provides examples of Heck reaction conditions for related chloroaromatic compounds.

| Aryl Halide Substrate | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl chlorides | Olefins | Palladacycle phosphine mono-ylide complex | Not specified | Not specified | Good yields |

| Aryl halides | Activated alkenes | Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes | Not specified | Not specified | High turnover numbers |

C-H Functionalization Studies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org In the case of this compound, C-H functionalization could potentially occur at the C3 or C5 positions of the pyridine ring. The directing effects of the existing substituents (methoxy and methyl groups) would play a crucial role in determining the regioselectivity of such reactions.

While specific C-H functionalization studies on this compound are not widely reported, research on the C-H functionalization of pyridine derivatives, in general, provides valuable insights. researchgate.net Both electron-donating and electron-withdrawing groups on the pyridine ring have been shown to be compatible with various C-H activation conditions. nih.gov For instance, palladium-catalyzed C-H arylation of 2-phenylpyridines has been successfully developed, where the pyridine nitrogen acts as a directing group to facilitate ortho-C-H activation on the phenyl ring. nih.gov In the case of this compound, the methoxy and methyl groups could potentially direct metallation to the adjacent C-H bonds, although the electronic and steric environment of the molecule would ultimately govern the outcome.

Heterocyclic Annulation and Ring Expansion Reactions

Heterocyclic Annulation:

Heterocyclic annulation reactions involve the construction of a new ring fused to an existing ring system. For this compound, the chloro and methoxy groups, as well as the pyridine nitrogen, can serve as handles for annulation reactions, leading to the synthesis of more complex fused heterocyclic systems. For example, the chlorine atom at the C4-position could be displaced by a binucleophilic reagent, leading to the formation of a new ring. Alternatively, a cross-coupling reaction at the C4-position followed by an intramolecular cyclization could be employed to construct a fused ring. The synthesis of various fused pyridine derivatives, such as furo-pyridines and pyrrolo-pyridines, often involves the use of substituted pyridine precursors. acs.orgnih.govdoaj.org

Ring Expansion Reactions:

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases, patent literature, and academic journals, detailed experimental spectroscopic data for the chemical compound This compound is not publicly available. While the existence of this compound is noted in several chemical databases, the specific analytical data required for a thorough structural elucidation and spectroscopic characterization, as requested, has not been published or is not readily accessible.

This includes a lack of retrievable information for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data for ¹H NMR chemical shifts, ¹³C NMR spectroscopic assignments, or two-dimensional NMR correlations (COSY, HSQC, HMBC) could be located for this compound.

Vibrational Spectroscopy: Similarly, no Fourier Transform Infrared (FT-IR) or Raman spectra, which are essential for identifying functional groups and analyzing vibrational modes, were found for this specific compound.

While searches yielded information on structurally similar compounds, such as isomers or derivatives of substituted pyridines, this data cannot be reliably extrapolated to accurately describe this compound due to the sensitive nature of spectroscopic techniques to precise molecular structure.

The absence of this fundamental data prevents the creation of a detailed and scientifically accurate article on the spectroscopic characterization of this compound as outlined. Further experimental work would be required to generate the necessary spectra and enable a complete analysis.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methoxy 6 Methylpyridine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of 4-Chloro-2-methoxy-6-methylpyridine is dictated by the chromophoric pyridine (B92270) ring and the influence of its substituents: the chloro, methoxy (B1213986), and methyl groups. The pyridine ring itself is a heteroaromatic chromophore that gives rise to characteristic electronic transitions. These transitions are primarily of the π → π* type, and to a lesser extent, n → π* transitions associated with the non-bonding electrons of the nitrogen atom.

The substituents on the pyridine ring are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyridine. The methoxy group, being an electron-donating group, and the chloro group, with its electron-withdrawing inductive effect and electron-donating resonance effect, both influence the energy levels of the molecular orbitals involved in the electronic transitions. The methyl group, a weak electron-donating group, would have a minor contribution to the spectral shifts.

Detailed analysis of the UV-Vis spectrum would allow for the identification of the specific absorption bands corresponding to these transitions. The position and intensity of these bands provide valuable information about the electronic structure of the molecule.

| Chromophore | Expected Transition Types | Influencing Substituents |

| Pyridine Ring | π → π, n → π | Chloro, Methoxy, Methyl |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula, C₇H₈ClNO.

Predicted HRMS data for various adducts of this compound are available. uni.lu These predictions are essential in the absence of experimental data and serve as a reference for future analytical work.

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.03671 |

| [M+Na]⁺ | 180.01865 |

| [M-H]⁻ | 156.02215 |

| [M+NH₄]⁺ | 175.06325 |

| [M+K]⁺ | 195.99259 |

| [M]⁺ | 157.02888 |

Data sourced from PubChem predictions. uni.lu

Fragmentation Pattern Analysis

The mass spectrum of this compound under electron ionization would exhibit a characteristic fragmentation pattern that provides structural information. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pathways are influenced by the functional groups present. Common fragmentation patterns for aromatic ethers include the loss of the alkoxy group or cleavage of the ether bond. libretexts.org For halogenated aromatic compounds, the loss of the halogen atom is a typical fragmentation pathway. miamioh.edu

A plausible fragmentation pattern for this compound could involve the following steps:

Loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation.

Loss of a chlorine radical (•Cl) from the pyridine ring.

Loss of formaldehyde (B43269) (CH₂O) from the molecular ion.

Cleavage of the pyridine ring itself, leading to smaller fragment ions.

Analyzing the relative abundances of these fragment ions helps in piecing together the structure of the parent molecule. youtube.com

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available data, a crystal structure for this compound has not been reported. However, based on the molecular structure, several types of intermolecular interactions would be expected to govern its crystal packing in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methoxy 6 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-Chloro-2-methoxy-6-methylpyridine reveal detailed information about its geometry, electronic properties, and vibrational modes.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves finding the minimum energy conformation of the molecule. The geometry is optimized by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The primary conformational flexibility in this molecule arises from the rotation of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups attached to the pyridine (B92270) ring. Theoretical calculations are used to explore the conformational landscape by systematically rotating these groups and calculating the corresponding energy. This process identifies the global minimum energy structure, which represents the most populated conformation of the molecule under isolated, gas-phase conditions. The resulting bond lengths, bond angles, and dihedral angles define the molecule's fundamental structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative of typical results from DFT calculations and may vary based on the specific level of theory and basis set used.)

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Length | C2-O | 1.358 |

| O-C(methoxy) | 1.435 | |

| C4-Cl | 1.742 | |

| C6-C(methyl) | 1.510 | |

| Bond Angle | C2-O-C(methoxy) | 118.5 |

| Cl-C4-C3 | 119.8 | |

| C5-C6-C(methyl) | 121.3 | |

| Dihedral Angle | C3-C2-O-C(methoxy) | 0.5 |

| C5-C4-Cl-N | 180.0 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and optical properties. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP map typically shows a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting these as primary sites for interaction with electrophiles.

Table 2: Calculated Electronic Properties of this compound (Note: These values are representative and depend on the chosen computational method.)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.87 |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral peaks. After optimizing the molecular geometry, a frequency calculation is performed. The results provide a set of vibrational modes, each with a specific frequency and intensity. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. For instance, characteristic frequencies would be predicted for the C-Cl stretch, the aromatic C-C/C-N stretches, and the vibrations of the methoxy and methyl groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the interactions between orbitals, providing a detailed picture of bonding and charge distribution within a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or a specific property. While specific QSAR models focused exclusively on this compound are not widely documented, the compound can be included in broader QSAR studies of pyridine derivatives.

In such a paradigm, this compound would be characterized by a set of molecular descriptors. These descriptors, which can be calculated computationally, quantify various aspects of the molecule's structure, such as its steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and lipophilic (e.g., LogP) properties. A statistical method, like multiple linear regression or machine learning algorithms, is then used to build a model that relates these descriptors to the observed activity for a series of compounds. The resulting equation allows for the prediction of the activity of new, untested compounds based solely on their calculated descriptors.

Descriptor Generation and Selection for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. nih.gov A crucial first step in QSAR is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, a variety of descriptors can be generated to build predictive models.

These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula and connectivity. They include molecular weight, number of atoms, number of rings, and counts of specific atom types (e.g., chlorine, oxygen, nitrogen) and bond types.

Topological Descriptors: These numerical indices describe the atomic arrangement and branching of a molecule. researchgate.net They are calculated from the 2D representation of the molecule and can encode information about its size, shape, and complexity. Examples include the Randić connectivity index and Balaban J index. researchgate.net

Quantum-Chemical Descriptors: These descriptors are derived from quantum chemical calculations and provide detailed information about the electronic structure of the molecule. ucsb.edu For this compound, these would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions. ucsb.edu

Partial Atomic Charges: These values indicate the distribution of electron density within the molecule and can highlight potential sites for electrostatic interactions with a biological receptor.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Techniques like ridge regression and partial least squares (PLS) are often employed when the number of descriptors is large compared to the number of compounds in the dataset. nih.gov For a series of substituted pyridine derivatives, these methods can help identify the key structural features that govern their biological activity. nih.gov

Below is a hypothetical table of calculated descriptors for this compound, illustrating the types of data used in QSAR studies.

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 157.6 g/mol |

| Constitutional | Atom Count | 17 |

| Topological | Randić Index | 3.87 |

| Quantum-Chemical | HOMO Energy | -8.5 eV |

| Quantum-Chemical | LUMO Energy | -0.5 eV |

| Quantum-Chemical | Dipole Moment | 2.5 D |

Molecular Dynamics Simulations and Conformational Sampling

While QSAR provides valuable insights based on static 3D structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular dynamics (MD) simulations offer a way to study these motions over time, providing a more realistic picture of a molecule's behavior in a biological environment. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The methoxy group attached to the pyridine ring can rotate, leading to different conformers. While the pyridine ring itself is aromatic and planar, the orientation of the methoxy and methyl groups relative to the ring can be explored.

Analyze Interactions with Solvent: MD simulations can explicitly model the interactions between this compound and surrounding water molecules, providing insights into its solvation and how it might behave in an aqueous biological environment.

Study Binding to a Target Protein: If a potential biological target for this compound is known, MD simulations can be used to model the binding process and analyze the stability of the resulting complex. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity.

A study on the conformational analysis of 2-chloro-6-methylpyridine (B94459), a structurally related compound, indicated the importance of considering different conformations. sigmaaldrich.com For this compound, the rotation around the C2-O bond of the methoxy group would be a key dihedral angle to sample during conformational analysis. Theoretical studies on other substituted pyridines have also highlighted the importance of conformational flexibility in their biological activity.

The results of an MD simulation can be analyzed to generate various data, including:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of its conformation.

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radial Distribution Functions: These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing information about the solvation shell.

A hypothetical table summarizing potential results from a conformational analysis of this compound is presented below.

| Conformer | Dihedral Angle (C3-C2-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° (planar) | 0.0 | 75 |

| 2 | 90° (perpendicular) | 2.5 | 25 |

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

In Vitro Enzyme Inhibition Studies

No dedicated studies on the enzyme inhibition capabilities of 4-Chloro-2-methoxy-6-methylpyridine have been found in the reviewed literature. While related heterocyclic compounds have been investigated as inhibitors of various enzymes, this specific molecule has not been the subject of such research.

Identification of Target Enzymes

As no enzyme inhibition studies have been published, there are no identified target enzymes for this compound.

Kinetic Characterization of Inhibition

In the absence of any identified enzyme targets or inhibition studies, there is no data available on the kinetic characterization of inhibition, such as the type of inhibition or inhibition constants (e.g., Ki, IC50).

Receptor Binding Affinity Studies

A comprehensive search of scientific databases did not yield any studies concerning the receptor binding affinity of this compound. Therefore, there is no information available on its potential interactions with any biological receptors.

Ligand-Protein Interaction Profiling

Direct ligand-protein interaction profiling for this compound has not been extensively reported. However, the broader class of substituted pyridines and quinazolines has been the subject of such investigations, particularly in the context of kinase inhibition. For instance, 2-chloro-4-anilinoquinazolines have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.gov. The binding of these molecules often involves hydrogen bond interactions with key amino acid residues within the kinase domain nih.gov. Given the structural similarities, it is plausible that this compound could exhibit interactions with protein kinases, although specific targets remain to be identified through dedicated screening and binding assays.

Investigation of Cytotoxicity in Cellular Models (Non-Clinical)

Selective Cytotoxicity Towards Specific Cell Lines

While no specific studies on the cytotoxicity of this compound are available, research on analogous compounds offers some perspective. For example, a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone demonstrated cytotoxic effects on the K562 human leukemia cell line, with an IC50 value of 14.2 µM researchgate.net. Another related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, serves as a key intermediate in the synthesis of compounds with potential antitumor activities targeting the PI3K/Akt/mTOR signaling pathway researchgate.netatlantis-press.com. These findings suggest that the chloromethoxy-substituted pyridine (B92270) scaffold could potentially exhibit cytotoxic activity against certain cancer cell lines. Further research is necessary to determine if this compound possesses such properties and to identify any selective cytotoxicity.

Mechanistic Pathways of Cellular Impact (e.g., Apoptosis Induction, Cell Cycle Arrest)

The mechanistic pathways of cellular impact for this compound remain uninvestigated. However, studies on related molecules provide potential avenues for exploration. For instance, some halogenated benzofuran derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells mdpi.com. Specifically, a derivative containing a methoxy (B1213986) group was found to cause cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells mdpi.com.

Structure-Activity Relationship (SAR) Derivation

Influence of Pyridine Substituents on Biological Potency

The biological potency of pyridine derivatives is significantly influenced by the nature and position of their substituents. A general analysis of pyridine derivatives has shown that the presence and position of methoxy (O-CH3) groups, as well as halogens like chlorine, can impact their antiproliferative activity nih.gov. For instance, increasing the number of methoxy groups has been associated with increased activity in some series of compounds nih.gov. The substitution pattern on the pyridine ring is a critical determinant of biological activity, and a systematic SAR analysis of this compound and its analogs would be necessary to understand the specific contributions of the chloro, methoxy, and methyl groups to its potential biological effects.

Analog Design and Synthetic Modifications for Enhanced Activity

The design and synthesis of analogs based on a lead compound are crucial for optimizing biological activity. For substituted quinolines, systematic SAR analysis has led to the synthesis of derivatives with significantly enhanced inhibitory effects on immunostimulatory CpG-oligodeoxynucleotides nih.gov. In the context of this compound, synthetic modifications could involve altering the position of the substituents, introducing different halogens, or modifying the methoxy and methyl groups. For example, replacing a methoxy group with a hydroxyl group has been shown to significantly decrease the IC50 value (increase potency) in some pyridine derivatives nih.gov. Such modifications would be essential to explore and potentially enhance any identified biological activities of the parent compound.

Data on Related Compounds

| Compound Name | Biological Activity/Finding | Reference |

| 2-methoxy-6-methylpyridine (B1310761) (MMP) | Lower induction of apoptosis compared to MTBE. | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cytotoxic to K562 cells with an IC50 of 14.2 µM. | researchgate.net |

| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Intermediate for synthesis of potential PI3K/Akt/mTOR inhibitors. | researchgate.netatlantis-press.com |

| Halogenated benzofuran derivative with methoxy group | Induced S and G2/M phase cell cycle arrest in A549 cells. | mdpi.com |

| Substituted 4-quinolinamines | SAR analysis led to potent inhibitors of CpG-oligodeoxynucleotides. | nih.gov |

Research on "this compound" Reveals No Publicly Available Data for In Silico Biological Activity Analysis

A comprehensive review of scientific literature and databases has found no specific studies detailing the molecular docking, protein-ligand interaction modeling, or in silico prediction of biological target affinity for the chemical compound this compound.

While research exists for structurally similar compounds, such as other substituted pyridine derivatives, the strict focus of this inquiry on this compound prevents the inclusion of such data. The unique substitution pattern of a chloro group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring defines a specific chemical entity for which dedicated computational analysis is required to predict its interactions with biological targets.

Consequently, it is not possible to provide an analysis of its potential binding sites, interaction modes, or predict its affinity for any biological targets based on currently available scientific evidence. The generation of data tables and detailed research findings, as requested, is unachievable in the absence of primary research on this compound.

This lack of information highlights a gap in the current scientific knowledge regarding the potential bioactivity of this compound from a computational standpoint. Future research, should it be undertaken, would be necessary to elucidate these aspects of its chemical biology.

Applications of 4 Chloro 2 Methoxy 6 Methylpyridine As a Synthetic Precursor

Role in the Synthesis of Pharmacologically Active Agents (Chemical Intermediates)

Substituted chloro-pyridines are valuable building blocks in medicinal chemistry due to the reactivity of the chlorine atom, which allows for nucleophilic substitution, and the pyridine (B92270) ring itself, which is a common scaffold in bioactive molecules.

Precursor to Proton Pump Inhibitor Analogs

There is no specific information available in the searched literature detailing the use of 4-Chloro-2-methoxy-6-methylpyridine as a direct precursor in the synthesis of proton pump inhibitor (PPI) analogs. The synthesis of well-known PPIs, such as Pantoprazole, utilizes a different isomer, 4-chloro-3-methoxy-2-methylpyridine (B28138). google.compatsnap.compatsnap.com The general synthetic route for many PPIs involves coupling a substituted chloromethyl pyridine with a mercaptobenzimidazole moiety, followed by oxidation. rjpbcs.comsphinxsai.com However, specific examples initiating from this compound are not documented in the provided search results.

Utilization in Agrochemical Synthesis

Detailed research findings or specific examples of this compound being utilized as a precursor for the synthesis of agrochemicals are not present in the provided search results. The field of agrochemicals frequently employs halogenated pyridine rings as core structures, but documentation for the application of this particular isomer is not available.

Building Block in Materials Science

The application of this compound as a building block in materials science is not well-documented in the available literature.

Precursor to Pyridine-Based Polymers

No specific studies were found that describe the use of this compound as a monomer or precursor for the synthesis of pyridine-based polymers.

Integration into Functional Organic Materials

There is no information available from the searches conducted that indicates this compound has been integrated into functional organic materials.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 4-Chloro-2-methoxy-6-methylpyridine and its analogs lies in the adoption of green and sustainable chemistry principles.

Key areas for future development include:

Biocatalysis : The use of engineered enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysts. ijarsct.co.inrsc.org Future work could focus on identifying or engineering enzymes capable of constructing the substituted pyridine ring from simple, renewable precursors, thereby minimizing harsh reaction conditions and byproducts. ijarsct.co.in

Flow Chemistry : Continuous flow reactors provide significant advantages over batch processing, including enhanced safety, better process control, and scalability. acs.orgacs.org Implementing flow chemistry for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste streams. nih.govresearchgate.net The integration of microwave technology with flow reactors presents a particularly promising avenue for accelerating these reactions. nih.govresearchgate.net

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. nih.govacs.org Developing photocatalytic cycles for the construction or functionalization of the pyridine ring can reduce the reliance on transition-metal catalysts and harsh reagents. acs.org

Multicomponent Reactions (MCRs) : One-pot MCRs that form the pyridine scaffold in a single step are highly atom-economical and efficient. nih.gov Future research should aim to design novel MCRs that allow for the direct incorporation of the chloro, methoxy (B1213986), and methyl functionalities onto the pyridine core from simple starting materials, potentially under solvent-free or aqueous conditions. nih.govnih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, Mild conditions, Use of renewable feedstocks | Enzyme engineering, Pathway design |

| Flow Chemistry | Improved safety, Scalability, Process control | Reactor design, Integration with other technologies (e.g., microwave) |

| Photocatalysis | Mild reaction conditions, Reduced metal waste | Novel photocatalysts, New reaction pathways |

| MCRs | High atom economy, Step efficiency, Reduced waste | Design of novel one-pot reactions, Use of green solvents |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic methods (NMR, IR, MS) are routine for structural confirmation, understanding the dynamic behavior of this compound—such as its conformational changes, reaction kinetics, and interactions with other molecules—requires more advanced techniques.

Future research should leverage:

Time-Resolved Spectroscopy : Techniques like transient absorption and time-resolved infrared (IR) and fluorescence spectroscopy can monitor chemical reactions and molecular dynamics on timescales from femtoseconds to seconds. optica.orgunipr.ityoutube.comwikipedia.org This would allow researchers to directly observe reactive intermediates, transition states, and the kinetics of derivatization reactions or biological interactions in real-time. youtube.com

In Situ and Operando Spectroscopy : These methods allow for the monitoring of chemical transformations as they happen within a reaction vessel or on a catalyst surface. acs.org Applying these techniques to the synthesis or functionalization of this compound can provide crucial insights into reaction mechanisms and help optimize conditions for improved yield and selectivity.

Computational Spectroscopy : The combination of high-level quantum chemical calculations, such as Density Functional Theory (DFT), with experimental spectroscopy is a powerful approach. tandfonline.comaps.org Future efforts can use computational models to predict and interpret complex spectra, elucidate the structures of transient species, and understand the electronic transitions that govern the molecule's photophysical properties. aps.org

Integration of Machine Learning in Predictive Modeling and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules based on the this compound scaffold. These computational tools can significantly accelerate the identification of promising drug candidates by predicting their properties and biological activities.

Future directions in this area include:

Predictive ADMET Modeling : Developing robust ML models to accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This will enable the early-stage filtering of candidates with unfavorable pharmacokinetic or toxicological profiles, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR) : Utilizing ML algorithms to build sophisticated QSAR models that can correlate the structural features of this compound derivatives with their biological activity. This aids in the rational design of more potent and selective compounds.

De Novo Drug Design : Employing generative ML models to design entirely new molecules based on the this compound core. These models can explore a vast chemical space to propose novel structures with optimized properties for specific biological targets.

Reaction Optimization : Applying ML algorithms to optimize synthetic reaction conditions, leading to improved yields, reduced costs, and more sustainable chemical processes.

Exploration of New Chemical Transformations and Derivatizations

The functional groups on this compound (a chloro substituent, a methoxy group, and several C-H bonds) offer multiple handles for further chemical modification. Exploring novel transformations will be key to creating diverse libraries of compounds for screening.

Promising areas for future exploration are:

Late-Stage Functionalization (LSF) : Techniques that allow for the modification of complex molecules in the final steps of a synthesis are invaluable for drug discovery. acs.orgnih.govberkeley.edu Research into the regioselective C-H functionalization of the pyridine ring will enable the rapid generation of analogs without the need for de novo synthesis. beilstein-journals.orgnih.govrsc.org Methods targeting the C4 position are particularly sought after. nih.govorganic-chemistry.org

Cross-Coupling Reactions : The chlorine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Future work should focus on expanding the scope of coupling partners and developing more sustainable catalytic systems (e.g., using earth-abundant metals).

Photochemical Functionalization : Light-mediated reactions can enable unique transformations that are not accessible through traditional thermal methods. recercat.catresearchgate.net Exploring the photochemical reactivity of this compound could lead to novel derivatization strategies.

Synthesis of Macrocycles : Incorporating the pyridine scaffold into macrocyclic structures can lead to compounds with unique conformational properties and biological activities. nih.govnih.govmdpi.comacs.orgtcu.edu Developing efficient methods to synthesize pyridine-based macrocycles from this compound is a challenging but potentially rewarding research direction.

| Transformation Type | Target Site | Potential Outcome |

| C-H Functionalization | C3, C5 positions | Rapid diversification of the core structure |

| Cross-Coupling | C4 position (Cl) | Introduction of aryl, alkyl, and other functional groups |

| Photochemical Reactions | Pyridine ring | Novel bond formations and functionalizations |

| Macrocyclization | Multiple sites | Conformationally constrained, potent bioactive molecules |

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

To rationally design more effective drugs based on the this compound scaffold, a detailed, molecular-level understanding of how its derivatives interact with their biological targets is essential.

Future research should focus on:

Structural Biology : Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) maps of derivatives in complex with their target proteins or nucleic acids. This provides a static snapshot of the binding mode and key interactions that drive affinity and selectivity.

Molecular Dynamics (MD) Simulations : Using MD simulations to study the dynamic behavior of the ligand-target complex over time. nih.govrsc.orgrsc.orgresearchgate.net This can reveal important information about the binding and unbinding pathways, conformational changes, and the role of solvent molecules in the interaction. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) : Employing QM/MM methods to model the electronic details of interactions within the binding site, such as charge transfer, polarization, and the mechanism of any enzyme-catalyzed reactions involving the ligand.

Biophysical Techniques : Utilizing techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantitatively measure the thermodynamics and kinetics of binding, providing a more complete picture of the molecular recognition process.

By pursuing these future research directions, the scientific community can continue to build upon the versatile this compound scaffold, leading to the development of novel therapeutics, advanced materials, and more sustainable chemical processes.

Conclusion

Summary of Key Research Findings on 4-Chloro-2-methoxy-6-methylpyridine

Research on this compound has primarily focused on its fundamental chemical properties and synthesis. The compound, with the molecular formula C7H8ClNO, is a substituted pyridine (B92270) derivative. uni.lu Its basic structural and physicochemical properties have been computationally predicted, including its molecular weight and XlogP, which provides an estimate of its lipophilicity. uni.lu

While detailed experimental studies on its reactivity and applications are limited in publicly available literature, its structural motifs are found in compounds of significant interest in medicinal and materials chemistry. The synthesis of related isomers, such as 4-chloro-3-methoxy-2-methylpyridine (B28138), is well-documented, particularly as an intermediate in the production of pharmaceutical agents like Pantoprazole. prepchem.comgoogle.comgoogle.comscispace.com These synthetic routes often involve the chlorination of a corresponding pyridone precursor. prepchem.com However, specific, optimized synthetic protocols for this compound are not extensively detailed in peer-reviewed research articles.

Outstanding Research Questions and Challenges

The current body of research on this compound leaves several questions unanswered, presenting opportunities for future investigation:

Detailed Reactivity Profiling: A comprehensive study of the reactivity of the chloro, methoxy (B1213986), and methyl substituents on the pyridine ring is needed. Understanding its susceptibility to nucleophilic substitution, cross-coupling reactions, and other transformations is crucial for its potential use as a building block in organic synthesis.

Biological Activity Screening: There is a notable lack of data on the biological properties of this compound. Screening for potential pharmacological activities, such as antimicrobial, antifungal, or enzyme inhibitory effects, could unveil novel applications.

Development of Efficient Synthetic Routes: While general methods for the synthesis of substituted pyridines exist, the development of a high-yield, scalable, and cost-effective synthesis specifically for this compound remains a key challenge.

Spectroscopic and Crystallographic Characterization: Detailed spectroscopic (NMR, IR, MS) and single-crystal X-ray diffraction data are essential for a complete understanding of its molecular structure and properties. Although some predicted data is available, experimental verification is lacking. uni.lu

Broader Implications for Pyridine Chemistry and Synthetic Applications

The study of this compound, despite the current gaps in knowledge, holds broader implications for the field of pyridine chemistry. Substituted pyridines are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.

The exploration of this specific isomer contributes to the larger understanding of structure-activity relationships within the vast family of pyridine derivatives. The reactivity of the chlorine atom at the 4-position, influenced by the electronic effects of the methoxy and methyl groups at the 2- and 6-positions, respectively, can provide valuable insights for the design of new synthetic strategies and functional molecules.

Furthermore, the pursuit of efficient synthetic methods for this and related compounds can drive innovation in synthetic methodology. The challenges associated with regioselective functionalization of the pyridine ring are a constant source of inspiration for the development of novel catalytic systems and reaction conditions. As a potential building block, this compound represents a yet-to-be-fully-explored tool for the construction of more complex molecular architectures with potentially valuable properties.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-methoxy-6-methylpyridine, and how are reaction conditions optimized?

The compound is commonly synthesized via nucleophilic substitution reactions . For example, substituting chlorine atoms on a pyridine core with methoxy groups using sodium methoxide in methanol at room temperature . Optimization involves adjusting solvent polarity, temperature (e.g., controlled heating for industrial-scale reactions), and catalysts (e.g., zinc chloride for chloromethylation) to enhance yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions on the pyridine ring (e.g., methoxy at C2, methyl at C6) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% typical in research-grade samples) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 171.62 g/mol for related derivatives) .

Q. What are the common impurities observed during synthesis, and how are they mitigated?

Impurities often arise from incomplete substitution (e.g., residual chlorine) or side reactions (e.g., over-chlorination). Mitigation strategies:

- Recrystallization in polar solvents (e.g., ethanol) .

- Column chromatography using silica gel and ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) simulations can model electron density at the C4 chlorine site, predicting its susceptibility to Suzuki-Miyaura coupling. For example, the electron-withdrawing methoxy group at C2 enhances electrophilicity at C4, facilitating palladium-catalyzed coupling with boronic acids .

Q. What strategies resolve contradictory data in bioactivity studies of derivatives?

Discrepancies in biological activity (e.g., antifungal vs. inactive results) may stem from:

- Structural analogs : Minor changes like replacing chlorine with iodine alter steric and electronic profiles .

- Assay conditions : Varying pH or solvent systems (e.g., DMSO vs. aqueous buffers) impact solubility and bioavailability . Resolution requires dose-response curves and structural-activity relationship (SAR) studies .

Q. How is this compound utilized in designing spirocyclic or fused-ring systems for drug discovery?

The chloromethyl group at C4 serves as a reactive handle for constructing complex scaffolds. For example:

- Spirocyclic derivatives : React with ketones or aldehydes under acid catalysis to form 1-oxaspiro[4.5]decenones .

- Fused pyrimidines : Coupling with dichlorophenyl groups via nucleophilic substitution yields antimicrobial agents .

Methodological Guidance Tables

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 20–80°C | Higher temps accelerate substitution but risk side reactions |

| Catalyst (ZnCl₂) | 5–10 mol% | Enhances chloromethylation efficiency by 30–50% |

| Solvent Polarity | Methanol (polar) | Favors SN2 mechanisms for methoxy substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.